molecular formula C22H21N5 B1227298 4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 320418-29-9

4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Cat. No.: B1227298
CAS No.: 320418-29-9
M. Wt: 355.4 g/mol
InChI Key: PVSSXSWACOFACA-UHFFFAOYSA-N
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Description

4-(4-methyl-1-piperazinyl)-2,6-diphenyl-5-pyrimidinecarbonitrile is a member of pyrimidines.

Scientific Research Applications

Catalytic Synthesis

  • The compound has been utilized in the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi, Davoodnia, & Rao Lingam, 2015).

Synthesis of Pyrazolo[3,4-d]pyrimidines

  • 4-Alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized via a process that involves a Dimroth rearrangement, indicating potential in synthesizing pyrazolo[3,4-d]pyrimidines with sensitive substituents (Hecht & Werner, 1973).

Synthesis of 4-Piperazinopyrimidines

  • A series of 4-piperazinopyrimidines with methylthio substituent in the 5 position of the pyrimidine ring were synthesized, displaying a range of pharmacological properties including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).

Enaminone-Based Heterocyclic Synthesis

  • The compound is involved in reactions leading to the formation of various heterocyclic compounds such as pyridin-4-ones and thieno[2,3-b]pyridine derivatives, showing its utility in diverse synthetic routes (Abdel-Khalik et al., 2004).

Novel Pyrazolopyrimidines Derivatives

  • Novel pyrazolopyrimidines derivatives have been synthesized using the compound as a key intermediate. These derivatives exhibit anticancer and anti-5-lipoxygenase properties, highlighting its potential in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activity

  • The compound has been used to synthesize derivatives exhibiting promising antitumor and antimicrobial activities, demonstrating its role in the development of new therapeutic agents (Ramadan, El‐Helw, & Sallam, 2019).

Thiazoloquinoxaline Synthesis

  • It serves as a key reactant in the synthesis of region-isomeric thiazolo[3,4-a]quinoxalines, showing the influence of different substituents in positions 7 and 8 of the benzene ring (Mamedov et al., 2009).

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2,6-diphenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-26-12-14-27(15-13-26)22-19(16-23)20(17-8-4-2-5-9-17)24-21(25-22)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSSXSWACOFACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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